Hirudin (54-65) (TFA)
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Overview
Description
Hirudin (54-65) (TFA) is a fragment of the naturally occurring polypeptide hirudin, which is secreted by the salivary glands of the medicinal leech, Hirudo medicinalis . Hirudin is known for its potent anticoagulant properties, acting as a specific inhibitor of thrombin . The fragment Hirudin (54-65) (TFA) retains the anticoagulant activity of the full-length hirudin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hirudin (54-65) (TFA) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the synthesis of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Hirudin (54-65) (TFA) involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast . The expressed peptide is then purified using chromatographic techniques to achieve the desired purity and activity .
Chemical Reactions Analysis
Types of Reactions: Hirudin (54-65) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The synthesis of Hirudin (54-65) (TFA) involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for deprotection and cleavage from the resin . The peptide is typically purified using high-performance liquid chromatography (HPLC) under acidic conditions .
Major Products Formed: The major product formed from the synthesis of Hirudin (54-65) (TFA) is the peptide itself, with the sequence Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-NH2 .
Scientific Research Applications
Hirudin (54-65) (TFA) has a wide range of scientific research applications due to its anticoagulant properties . In chemistry, it is used as a model peptide for studying peptide synthesis and purification techniques . In biology and medicine, it is employed in research on blood coagulation and thrombin inhibition . Additionally, it has potential therapeutic applications in the treatment of thrombotic disorders .
Mechanism of Action
Hirudin (54-65) (TFA) exerts its anticoagulant effects by binding to thrombin, a key enzyme in the blood coagulation cascade . The binding of Hirudin (54-65) (TFA) to thrombin inhibits its activity, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation . The molecular targets involved in this mechanism include the active site and exosite I of thrombin .
Comparison with Similar Compounds
Hirudin (54-65) (TFA) can be compared with other thrombin inhibitors such as bivalirudin and argatroban . Unlike these synthetic inhibitors, Hirudin (54-65) (TFA) is a natural peptide fragment with a specific sequence that confers high affinity and specificity for thrombin . Other similar compounds include various hirudin derivatives, such as EPR-hirudin and GVYAR-hirudin, which have been modified to enhance their anticoagulant activity and reduce bleeding risk .
Properties
Molecular Formula |
C68H94F3N13O27 |
---|---|
Molecular Weight |
1582.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H93N13O25.C2HF3O2/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81;3-2(4,5)1(6)7/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104);(H,6,7)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-;/m0./s1 |
InChI Key |
HDWCTUMRNNNDOF-YSWJBEFPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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